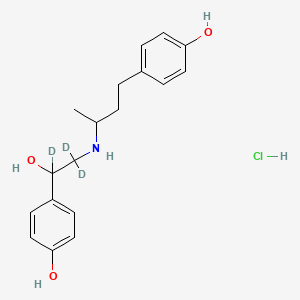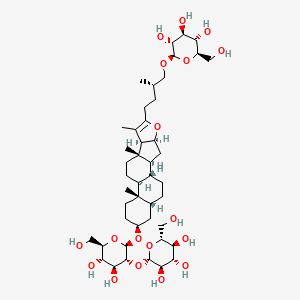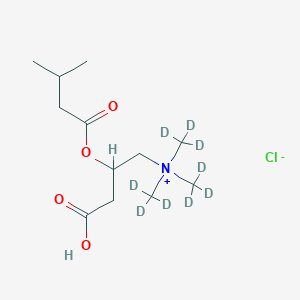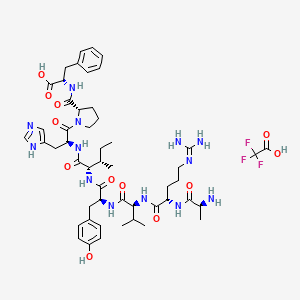
Ractopamine-d3 HCl (2-hydroxyethyl-1,1,2-d3) (mixture of diastereomeres)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ractopamine-d3 (hydrochloride) is a deuterium-labeled derivative of ractopamine hydrochloride, a synthetic phenethanolamine and β-adrenergic agonist. It is primarily used as an internal standard for the quantification of ractopamine in various analytical applications . Ractopamine itself is known for its use as a feed additive to promote leanness and improve feed efficiency in livestock .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ractopamine-d3 (hydrochloride) involves the incorporation of deuterium atoms into the ractopamine molecule. This is typically achieved through the use of deuterated reagents in the synthesis process. The specific synthetic routes and reaction conditions for ractopamine-d3 (hydrochloride) are proprietary and not widely disclosed in public literature. the general approach involves the substitution of hydrogen atoms with deuterium in the presence of deuterated solvents and catalysts .
Industrial Production Methods
Industrial production of ractopamine-d3 (hydrochloride) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets stringent quality standards. The production process is designed to be efficient and cost-effective while maintaining the integrity of the deuterium-labeled compound .
Chemical Reactions Analysis
Types of Reactions
Ractopamine-d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ractopamine-d3 (hydrochloride) may yield hydroxylated derivatives, while reduction may produce deuterated amines .
Scientific Research Applications
Ractopamine-d3 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of ractopamine.
Biology: Studied for its effects on β-adrenergic receptors and trace amine-associated receptors.
Medicine: Investigated for its potential therapeutic applications and pharmacokinetic properties.
Mechanism of Action
Ractopamine-d3 (hydrochloride) exerts its effects by acting as an agonist to β-adrenergic receptors and trace amine-associated receptors. This interaction leads to increased protein synthesis and muscle fiber size, resulting in improved feed efficiency and leanness in livestock. The molecular targets include β1 and β2 adrenergic receptors, which are involved in the regulation of metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Clenbuterol: Another β-adrenergic agonist used as a feed additive.
Zilpaterol: A β-adrenergic agonist with similar applications in livestock.
Salbutamol: A β-adrenergic agonist used primarily as a bronchodilator in humans.
Uniqueness
Ractopamine-d3 (hydrochloride) is unique due to its deuterium labeling, which enhances its stability and allows for precise quantification in analytical applications. This makes it particularly valuable in research settings where accurate measurement of ractopamine levels is critical .
Properties
Molecular Formula |
C18H24ClNO3 |
|---|---|
Molecular Weight |
340.9 g/mol |
IUPAC Name |
4-[3-[[1,1,2-trideuterio-2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenol;hydrochloride |
InChI |
InChI=1S/C18H23NO3.ClH/c1-13(2-3-14-4-8-16(20)9-5-14)19-12-18(22)15-6-10-17(21)11-7-15;/h4-11,13,18-22H,2-3,12H2,1H3;1H/i12D2,18D; |
InChI Key |
JHGSLSLUFMZUMK-AKLJGQCDSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C1=CC=C(C=C1)O)O)NC(C)CCC2=CC=C(C=C2)O.Cl |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trisodium;3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl]-2,6-dioxopyrimidine-4-carboxylate](/img/structure/B10829598.png)

![3-[4-Chloro-3-(7-methyl-2,4,5,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-3-yl)phenyl]oxan-3-ol](/img/structure/B10829620.png)
![8,8-dimethyl-4-[2-(methylamino)propanoylamino]-5-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxamide](/img/structure/B10829622.png)


![5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-3-[(2S,5S)-3,4,5-trihydroxy-6-[[(2R,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B10829634.png)





![2-[2-[(4-methoxy-2,6-dimethylphenyl)sulfonyl-methylamino]ethoxy]-N-methyl-N-[3-(4-methylpiperazin-1-yl)cyclohexyl]acetamide](/img/structure/B10829696.png)

